molecular formula C12H11NO3 B11891025 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone

Cat. No.: B11891025
M. Wt: 217.22 g/mol
InChI Key: FXAUIUPZRSJDMM-UHFFFAOYSA-N
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Description

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with hydroxyl groups at positions 7 and 8, a methyl group at position 2, and an ethanone group at position 3. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from aniline derivatives, the compound can be synthesized through a series of reactions involving condensation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline compounds .

Scientific Research Applications

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is a compound of significant interest due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for various pharmacological effects, including anticancer, antibacterial, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with hydroxyl groups at the 7 and 8 positions, which are critical for its biological activity. The presence of these hydroxy groups enhances the ability of the compound to interact with biological targets.

Anticancer Activity

Numerous studies have indicated that quinoline derivatives exhibit anticancer properties. For instance, a study demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines such as HL-60 and MCF-7. The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and cell cycle arrest .

Table 1: Cytotoxic Effects of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHL-60TBDInduces apoptosis via ROS generation
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneMCF-7TBDInhibits proliferation and induces DNA damage
5-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60TBDInduces apoptosis

Antibacterial Activity

Quinoline derivatives have also shown promising antibacterial activity. The compound's structure allows it to interact with bacterial enzymes and disrupt their function. For example, derivatives have been tested against various strains of bacteria, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

Compound NameBacterial StrainMIC (µg/mL)Mechanism of Action
This compoundMRSATBDInhibits bacterial growth through enzyme interaction
Novel quinolone-thiazinanone hybridsEscherichia coliTBDDisrupts bacterial cell wall synthesis

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is significantly influenced by its structural components. Studies indicate that the presence of hydroxyl groups at specific positions enhances receptor binding affinity and biological activity. For instance, modifications to the hydroxyl group positions can lead to variations in potency and selectivity against different cancer cell lines .

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study found that related compounds could activate neurotrophic factors such as TrkB, suggesting a role in neuroprotection against neurodegenerative diseases .
  • Anticancer Studies : In vitro assays showed that derivatives similar to this compound could significantly reduce tumor growth in animal models by inducing apoptosis and inhibiting proliferation in cancer cells .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO3/c1-6-9(7(2)14)5-8-3-4-10(15)12(16)11(8)13-6/h3-5,15-16H,1-2H3

InChI Key

FXAUIUPZRSJDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=C(C2=N1)O)O)C(=O)C

Origin of Product

United States

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